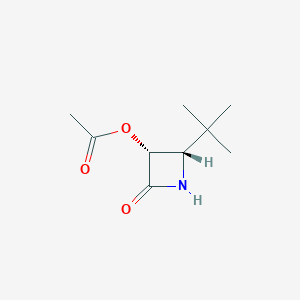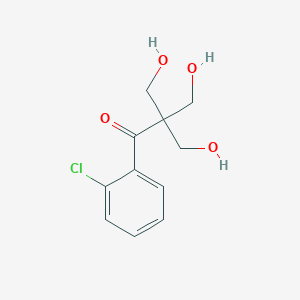
1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one is a chemical compound with a complex structure that includes a chlorinated aromatic ring and multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one typically involves the reaction of 2-chlorobenzaldehyde with formaldehyde and a suitable hydroxyl-containing reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring and chlorine atom can participate in hydrophobic interactions and halogen bonding, respectively, further modulating the compound’s activity.
Comparación Con Compuestos Similares
- 1-(2-Chlorophenyl)-2-hydroxy-2-methylpropan-1-one
- 1-(2-Chlorophenyl)-3-hydroxy-2-methylpropan-1-one
- 1-(2-Chlorophenyl)-3-hydroxy-2,2-dimethylpropan-1-one
Uniqueness: 1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one is unique due to the presence of multiple hydroxyl groups and a chlorinated aromatic ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
648416-60-8 |
|---|---|
Fórmula molecular |
C11H13ClO4 |
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO4/c12-9-4-2-1-3-8(9)10(16)11(5-13,6-14)7-15/h1-4,13-15H,5-7H2 |
Clave InChI |
GPCMXPWKPJVYCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C(CO)(CO)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


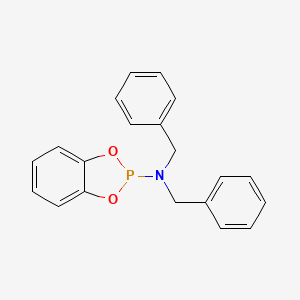



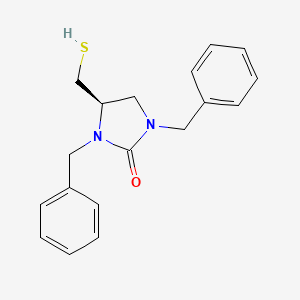
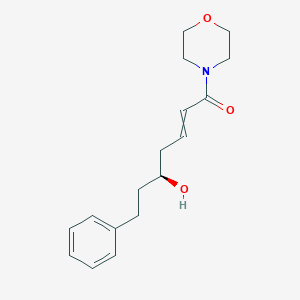
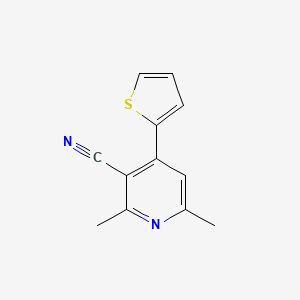
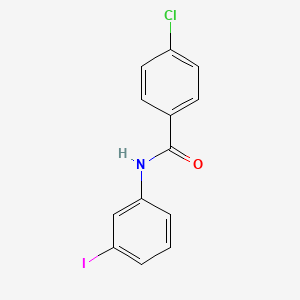
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
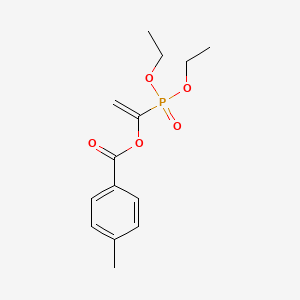
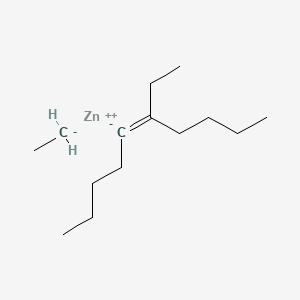
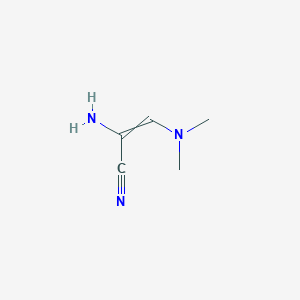
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
